molecular formula C6H7ClF2N2O2 B6178391 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 2567495-82-1

1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B6178391
CAS No.: 2567495-82-1
M. Wt: 212.6
InChI Key:
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Description

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a difluoromethyl group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl imidazole oxides, while reduction can produce difluoromethyl imidazole alcohols.

Scientific Research Applications

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole-5-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    2-Methylimidazole: Similar structure but without the carboxylic acid group, affecting its applications and reactivity.

    Difluoromethylimidazole: Contains the difluoromethyl group but lacks the carboxylic acid group, leading to different uses and properties.

Uniqueness

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to the presence of both the difluoromethyl and carboxylic acid groups. This combination imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions and applications.

Properties

CAS No.

2567495-82-1

Molecular Formula

C6H7ClF2N2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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